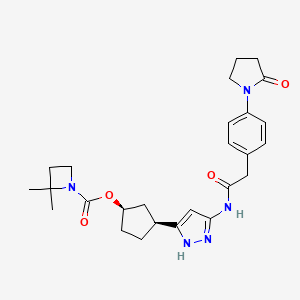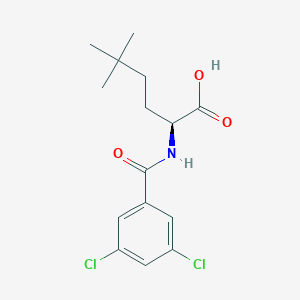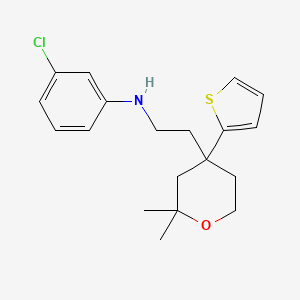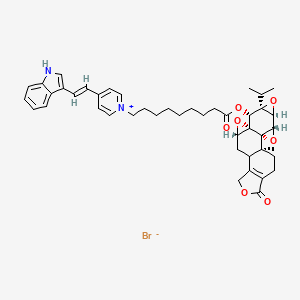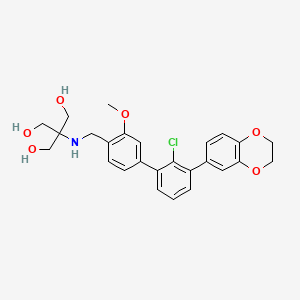
PD-L1/PD-1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-L1/PD-1-IN-1 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1). This interaction is a crucial immune checkpoint pathway that tumors exploit to evade the immune system. By inhibiting this pathway, this compound has the potential to enhance the immune system’s ability to recognize and destroy cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-L1/PD-1-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity for PD-L1. Common reagents used in these reactions include trifluoroacetic acid, sodium hydroxide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This process often includes optimization of reaction conditions, purification steps such as crystallization or chromatography, and rigorous quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
PD-L1/PD-1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the molecule’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being made to this compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the molecule’s binding affinity for PD-L1 .
Scientific Research Applications
PD-L1/PD-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Employed in cellular assays to investigate the role of PD-1/PD-L1 in immune regulation and cancer biology.
Medicine: Explored as a potential therapeutic agent in preclinical and clinical studies for cancer immunotherapy.
Industry: Utilized in the development of diagnostic assays and screening platforms for immune checkpoint inhibitors
Mechanism of Action
PD-L1/PD-1-IN-1 exerts its effects by binding to PD-L1, thereby preventing its interaction with PD-1 on the surface of T cells. This blockade releases the inhibitory signal that PD-L1 sends to PD-1, allowing T cells to remain active and attack cancer cells. The molecular targets involved in this pathway include the extracellular domains of PD-1 and PD-L1, and the downstream signaling pathways that regulate T cell activation and proliferation .
Comparison with Similar Compounds
PD-L1/PD-1-IN-1 is unique among PD-1/PD-L1 inhibitors due to its specific binding affinity and selectivity for PD-L1. Similar compounds include:
BMS-103: A small molecule inhibitor with strong binding activity but higher cytotoxicity.
BMS-142: Another potent inhibitor with similar binding properties but different pharmacokinetic profiles.
Aurigene-1: A peptidomimetic inhibitor with lower activity in biochemical and immunological assays
This compound stands out for its balanced profile of efficacy and safety, making it a promising candidate for further development in cancer immunotherapy .
Properties
Molecular Formula |
C26H28ClNO6 |
|---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
2-[[4-[2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-2-methoxyphenyl]methylamino]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C26H28ClNO6/c1-32-23-11-17(5-6-19(23)13-28-26(14-29,15-30)16-31)20-3-2-4-21(25(20)27)18-7-8-22-24(12-18)34-10-9-33-22/h2-8,11-12,28-31H,9-10,13-16H2,1H3 |
InChI Key |
CLCXWCIEJPJACD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC(=C2Cl)C3=CC4=C(C=C3)OCCO4)CNC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


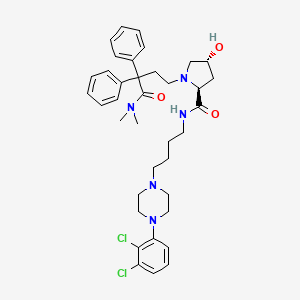

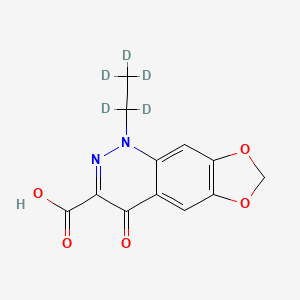
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate](/img/structure/B12379340.png)
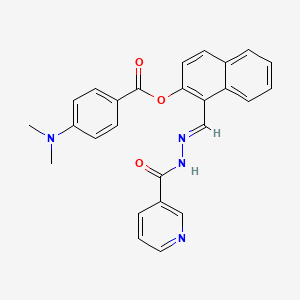
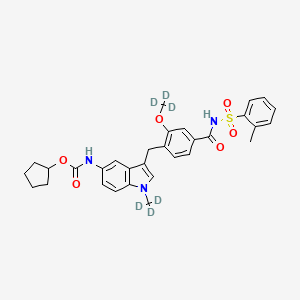
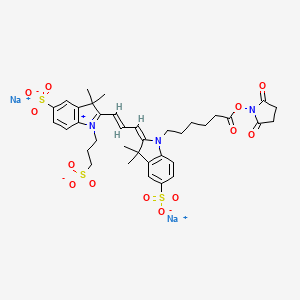
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379368.png)

![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379381.png)
